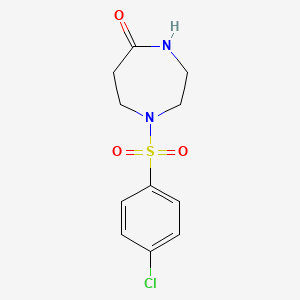

1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one

Description

Properties

Molecular Formula |

C11H13ClN2O3S |

|---|---|

Molecular Weight |

288.75 g/mol |

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-1,4-diazepan-5-one |

InChI |

InChI=1S/C11H13ClN2O3S/c12-9-1-3-10(4-2-9)18(16,17)14-7-5-11(15)13-6-8-14/h1-4H,5-8H2,(H,13,15) |

InChI Key |

IKMFAYJPQXCNCB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCNC1=O)S(=O)(=O)C2=CC=C(C=C2)Cl |

solubility |

>43.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one typically involves the following steps:

Starting Material: The synthesis begins with 4-chlorobenzenesulfonyl chloride.

Formation of Intermediate: The 4-chlorobenzenesulfonyl chloride is reacted with 1,4-diazepan-5-one under basic conditions to form the desired product.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diazepan ring.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and diazepan derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Substitution Reactions: The major products are sulfonyl-substituted diazepanes.

Oxidation and Reduction: The products include oxidized or reduced forms of the diazepan ring.

Hydrolysis: The products are sulfonic acids and diazepan derivatives.

Scientific Research Applications

1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its potential anti-inflammatory and antiviral properties.

Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanocomposites.

Biological Studies: The compound is used in biological studies to understand its interaction with various biomolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

Key Observations :

Key Observations :

- The sulfonyl group may align with acetylcholinesterase (AChE) inhibition, as seen in sulfanyl acetamide derivatives ().

- Piperazine-containing analogs () demonstrate substituent-dependent antibacterial effects, suggesting the target compound’s 4-chlorophenylsulfonyl group could be optimized for similar assays.

Data Tables and Research Findings

Table 1: Comparative Physicochemical Properties (Inferred)

| Property | This compound | 1-Benzyl-1,4-diazepan-5-one | c-3,t-3-Dimethyl-diphenyl Analogue |

|---|---|---|---|

| Molecular Weight (g/mol) | ~300–320 | ~230–250 | ~350–370 |

| LogP | ~2.5–3.5 (moderate lipophilicity) | ~2.0–2.5 | ~4.0–5.0 (high lipophilicity) |

| Water Solubility | Low (sulfonyl enhances slightly) | Very low | Insoluble |

Biological Activity

1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and potential anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of sulfonamide derivatives, which are known for their wide range of biological activities. The synthesis of this compound involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,4-diazepan-5-one under appropriate conditions, resulting in a sulfonamide linkage that enhances its biological efficacy.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays that assess its potential as an antibacterial agent, enzyme inhibitor, and anticancer drug.

Antibacterial Activity

The compound has demonstrated moderate to strong antibacterial activity against several bacterial strains. In a study evaluating its efficacy against Salmonella typhi and Bacillus subtilis, the compound exhibited significant inhibition with IC50 values in the micromolar range.

| Bacterial Strain | IC50 (µM) |

|---|---|

| Salmonella typhi | 15.2 ± 0.02 |

| Bacillus subtilis | 12.3 ± 0.01 |

| Other strains tested | Weak to moderate |

This suggests that the compound could serve as a potential candidate for developing new antibacterial agents.

Enzyme Inhibition

The compound was also assessed for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The results indicated strong inhibition of urease, which is crucial in treating conditions related to urea metabolism.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 9.8 ± 0.03 |

| Urease | 2.14 ± 0.002 |

These findings highlight the compound's potential in managing diseases associated with these enzymes.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays conducted on human breast cancer cell lines demonstrated that the compound inhibited cell viability significantly at concentrations above 10 µM, suggesting a dose-dependent response.

Case Studies

Several case studies have investigated the pharmacological effects of related sulfonamide compounds:

- Study on Anticancer Effects : A compound structurally similar to this compound was found to enhance apoptosis in cancer cells by activating caspases and increasing DNA damage markers such as phosphorylated H2AX . This mechanism indicates potential pathways through which our compound may exert similar effects.

- Antibacterial Efficacy Study : Another study evaluated various sulfonamide derivatives against multiple bacterial strains and reported that compounds with similar functional groups exhibited significant antibacterial properties . This reinforces the potential utility of our compound in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.